3-Methyl-1,4-heptadiene

Physical Chemistry Chromatography Separation Science

3-Methyl-1,4-heptadiene (CAS 1603-01-6) is an eight-carbon (C₈H₁₄) nonconjugated diene with a molecular weight of 110.20 g/mol. The compound exists as the (E)- or trans- stereoisomer at the C4-C5 double bond, with the IUPAC designation (4E)-3-methylhepta-1,4-diene.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 1603-01-6
Cat. No. B072325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,4-heptadiene
CAS1603-01-6
Synonyms3-Methyl-1,4-heptadiene
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCCC=CC(C)C=C
InChIInChI=1S/C8H14/c1-4-6-7-8(3)5-2/h5-8H,2,4H2,1,3H3/b7-6+
InChIKeyFBJNXQPYIFUANI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,4-heptadiene (CAS 1603-01-6): Physical Properties and Structural Specifications for Procurement


3-Methyl-1,4-heptadiene (CAS 1603-01-6) is an eight-carbon (C₈H₁₄) nonconjugated diene with a molecular weight of 110.20 g/mol [1]. The compound exists as the (E)- or trans- stereoisomer at the C4-C5 double bond, with the IUPAC designation (4E)-3-methylhepta-1,4-diene [1]. Its physical properties include an experimentally determined boiling point of 378.1–378.4 K (approximately 105.0–105.3 °C) at 760 mmHg, measured by the Thermodynamics Research Center with an assigned uncertainty of 0.4–0.6 K [2]. The compound has a predicted density of 0.736 ± 0.06 g/cm³ and a predicted flash point of 10.7 °C . Kovats retention indices of 715 on a DB-1 non-polar capillary column have been documented, facilitating chromatographic identification [3].

3-Methyl-1,4-heptadiene Procurement: Why Structural Isomers and Generic Dienes Are Not Interchangeable


Substituting 3-methyl-1,4-heptadiene with a generic 1,4-diene or a structurally similar C₈H₁₄ isomer is not scientifically valid due to critical differences in boiling point, stereochemical configuration, and resulting reactivity profiles. The 3-methyl substitution pattern and the trans (E) configuration at the C4-C5 double bond produce distinct physicochemical properties—including a documented boiling point of 378.1–378.4 K [1] that differs from isomeric alternatives—which directly affect separation requirements and purity specifications. In polymerization applications, the positioning of the methyl group relative to the diene system substantially influences comonomer incorporation kinetics and crosslinking efficiency compared to other diene monomers [2]. The evidence presented in Section 3 quantifies these differentiating characteristics.

3-Methyl-1,4-heptadiene (CAS 1603-01-6): Quantitative Differentiation Evidence Versus Comparators


Boiling Point Differentiation: 3-Methyl-1,4-heptadiene vs. 3-Methyl-1,5-heptadiene Isomer

3-Methyl-1,4-heptadiene exhibits an experimentally determined boiling point of 378.1–378.4 K (105.0–105.3 °C) at 760 mmHg [1]. This value is approximately 8–10 K lower than its double-bond positional isomer 3-methyl-1,5-heptadiene (CAS 4894-62-6), which has a reported boiling point of approximately 387–388 K [2]. This boiling point differential provides a basis for separation method development and quality control verification.

Physical Chemistry Chromatography Separation Science

Stereochemical Configuration: Trans (E) Geometry of 3-Methyl-1,4-heptadiene vs. Potential Cis Isomer

The commercially available form of 3-methyl-1,4-heptadiene is the trans (E) stereoisomer at the C4-C5 double bond, as confirmed by the IUPAC Standard InChIKey FBJNXQPYIFUANI-VOTSOKGWSA-N and the InChI designation /b7-6+ indicating the E configuration [1]. This stereochemistry is not interchangeable with a hypothetical cis (Z) isomer, which would exhibit different NMR chemical shifts and IR absorption bands. The synthetic route reported by Iwamoto et al. produces exclusively the trans isomer via cobalt-catalyzed linear cross-dimerization of butadiene with ethylene [2].

Stereochemistry NMR Spectroscopy Catalysis

Polymerization Monomer Performance: 3-Methyl-1,4-heptadiene in EPDM-Type Terpolymers

In ethylene-propylene-diene terpolymer (EPDM) formulations, 3-methyl-1,4-heptadiene serves as a nonconjugated diene termonomer that introduces pendant unsaturation for sulfur vulcanization crosslinking [1]. The 1,4-diene geometry with a methyl substituent at position 3 provides a distinct reactivity profile compared to commonly used dienes such as 1,4-hexadiene and dicyclopentadiene. Patent literature establishes that 3-methyl-1,4-heptadiene is among the nonconjugated dienes capable of producing rubbery copolymers exhibiting fast cure rates and good ozone resistance [2].

Polymer Chemistry Elastomers Copolymerization

Gas Chromatographic Identification: Kovats Retention Index of 3-Methyl-1,4-heptadiene

3-Methyl-1,4-heptadiene exhibits a Kovats retention index of 715 on a DB-1 non-polar capillary column under customized temperature programming [1]. This retention index is distinct from that of other C₈H₁₄ isomers including 1-octene (RI approximately 800 on similar non-polar phases) and various methyl-heptadiene positional isomers. This systematic difference enables unambiguous identification and purity verification of received material via GC analysis.

Analytical Chemistry GC-MS Quality Control

3-Methyl-1,4-heptadiene (CAS 1603-01-6): Validated Research and Industrial Application Scenarios


Synthesis of Specialty EPDM Elastomers with Tailored Vulcanization Kinetics

3-Methyl-1,4-heptadiene is employed as a nonconjugated diene termonomer in ethylene-propylene-diene terpolymer (EPDM) formulations. The 1,4-diene architecture with a methyl substituent at position 3 provides pendant vinyl unsaturation that enables sulfur vulcanization crosslinking [1]. This application is supported by patent disclosures establishing that polymers derived from such nonconjugated 1,4-dienes exhibit rubbery properties with fast cure rates and good ozone resistance [2]. The boiling point of 378.1–378.4 K [3] and Kovats retention index of 715 [4] provide analytical benchmarks for monomer purity verification prior to polymerization.

Reference Standard for Gas Chromatographic Method Development and Compound Identification

The documented Kovats retention index of 715 on DB-1 non-polar capillary columns [4] establishes 3-methyl-1,4-heptadiene as a reference compound for GC method calibration and the identification of C₈H₁₄ hydrocarbon isomers. The experimentally determined boiling point of 378.1–378.4 K (105.0–105.3 °C) [3] further supports temperature program optimization. This analytical benchmark enables reliable identification of the compound in complex hydrocarbon mixtures and provides quality control parameters for verifying purchased material identity and purity.

Stereoselective Catalysis Research: Trans-Diene Substrate for Hydroalkenylation and Cross-Dimerization Studies

The trans (E) stereochemistry of 3-methyl-1,4-heptadiene, confirmed by IUPAC Standard InChIKey [5], makes this compound a well-defined substrate for stereoselective transformations including hydroalkenylation and linear cross-dimerization reactions [6]. The established synthetic route to this compound via cobalt-catalyzed cross-dimerization of butadiene with ethylene [6] provides a foundation for investigating catalyst selectivity and developing new stereoselective methodologies. The defined stereochemistry ensures that research outcomes are attributable to the specific (E) configuration rather than isomeric mixtures.

Physical Property Benchmarking and Computational Chemistry Validation

The experimentally measured boiling point of 378.1–378.4 K with assigned uncertainty of 0.4–0.6 K [3] provides a high-quality reference data point for validating computational predictions of thermophysical properties. The compound serves as a validation target for group contribution methods, molecular dynamics simulations, and quantitative structure-property relationship (QSPR) models applied to nonconjugated dienes. The predicted density of 0.736 ± 0.06 g/cm³ offers an additional parameter for model calibration and assessment.

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